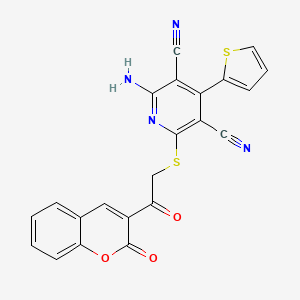

2-amino-6-((2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)thio)-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile

Description

Properties

IUPAC Name |

2-amino-6-[2-oxo-2-(2-oxochromen-3-yl)ethyl]sulfanyl-4-thiophen-2-ylpyridine-3,5-dicarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H12N4O3S2/c23-9-14-19(18-6-3-7-30-18)15(10-24)21(26-20(14)25)31-11-16(27)13-8-12-4-1-2-5-17(12)29-22(13)28/h1-8H,11H2,(H2,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFRWQCRWQWAGEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)CSC3=C(C(=C(C(=N3)N)C#N)C4=CC=CS4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H12N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-amino-6-((2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)thio)-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile is a novel derivative that incorporates various pharmacologically active moieties, including pyridine, thiophene, and coumarin structures. This combination suggests potential biological activities, particularly in the realms of anticancer, antiviral, and antioxidant properties. This article synthesizes existing research findings on its biological activity.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 452.5 g/mol. The structure features multiple functional groups that enhance its interaction with biological targets.

Antitumor Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines.

In Vitro Studies

- Cell Lines Tested : The compound was evaluated against breast adenocarcinoma (MCF7) and colon cancer (HCT116) cell lines.

- Results :

Antioxidant Activity

The antioxidant potential of the compound was assessed using various assays, including DPPH and ABTS radical scavenging tests.

- DPPH Assay : The compound exhibited a significant reduction in DPPH radical concentration, indicating strong scavenging ability.

Antiviral Activity

Emerging research indicates that similar heterocyclic compounds may possess antiviral properties.

- Mechanism of Action : The compound may inhibit viral replication through interference with viral polymerases or proteases.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

| Structural Feature | Potential Activity |

|---|---|

| Pyridine Ring | Anticancer activity through interaction with DNA and proteins |

| Thiophene Group | Enhances lipophilicity and cellular uptake |

| Coumarin Moiety | Exhibits antioxidant properties and may contribute to anticancer effects |

Case Study 1: Anticancer Efficacy

A recent investigation involving a series of coumarin-based derivatives demonstrated that modifications to the thiophene and pyridine rings significantly enhanced their cytotoxicity against MCF7 cells. The study concluded that the presence of electron-withdrawing groups increased the effectiveness of these compounds .

Case Study 2: Antiviral Potential

Another study focused on the antiviral activities of related compounds against the tobacco mosaic virus (TMV), revealing that modifications similar to those in 2-amino derivatives resulted in substantial inhibition of viral replication .

Comparison with Similar Compounds

Key Observations:

- Electron-deficient cores (e.g., pyridine-3,5-dicarbonitrile) enhance stability and facilitate nucleophilic substitutions, as seen in the target compound and derivatives .

- Thiophen-2-yl groups are consistently used for π-π stacking interactions in bioactive compounds .

- Coumarin-thioether moieties in the target compound may enhance fluorescence properties or metal-chelation capacity compared to simpler thioethers .

Key Findings:

- Antibacterial activity correlates with electron-withdrawing substituents (e.g., cyano, tetrazolyl) and thiophene rings, as seen in and .

Spectral and Physicochemical Data

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-6-((2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)thio)-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile, and what experimental conditions optimize yield?

- Methodological Answer : The compound can be synthesized via tandem Knoevenagel-Michael reactions followed by intramolecular cyclization. Key steps include:

- Using ethyl 2-amino-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile as a precursor.

- Introducing the 2-oxo-2-(2H-chromen-3-yl)ethylthio moiety via thiol-ene coupling under mild acidic conditions (pH 6–7) at 60–80°C.

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product in ~45–55% yield .

Q. How can the compound’s purity and structural integrity be validated during synthesis?

- Methodological Answer :

- Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to confirm >95% purity.

- Structural Confirmation : Combine FT-IR (C≡N stretch at ~2200 cm⁻¹), ¹H/¹³C NMR (e.g., aromatic protons at δ 6.8–8.2 ppm), and high-resolution mass spectrometry (HRMS) for molecular ion verification .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) with the B3LYP hybrid functional and 6-31G(d,p) basis set is recommended to calculate:

- HOMO-LUMO energy gaps (relevant for charge-transfer behavior).

- Electrostatic potential maps to identify reactive sites (e.g., thioether linkage).

- Benchmark against experimental UV-Vis spectra for validation .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., disorder in the thiophene or chromenyl groups) be resolved during X-ray diffraction analysis?

- Methodological Answer :

- Use the SHELX suite for refinement, applying restraints to disordered moieties (e.g., thiophene ring) and partitioning occupancy factors.

- High-resolution data (≤0.8 Å) is critical; employ synchrotron radiation if thermal motion obscures electron density.

- Validate with WinGX/ORTEP for anisotropic displacement parameter visualization and Hirshfeld surface analysis .

Q. What strategies address contradictions in observed vs. predicted biological activity (e.g., unexpected IC₅₀ values in kinase assays)?

- Methodological Answer :

- Replicate assays under controlled conditions (e.g., ATP concentration, pH 7.4) to rule out experimental variability.

- Perform molecular docking (AutoDock Vina) using protein structures (PDB ID) to assess binding mode discrepancies.

- Evaluate off-target effects via proteome-wide affinity profiling or thermal shift assays .

Q. How does the thioether linkage influence the compound’s stability under physiological conditions?

- Methodological Answer :

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring.

- Compare degradation profiles with analogs lacking the thioether group.

- Computational MD simulations (AMBER force field) can model hydrolytic cleavage rates in aqueous environments .

Q. What are the limitations of using DFT to model interactions between the chromenyl group and biological targets?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.